molecular formula C16H22N4O B2640709 N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide CAS No. 1797361-48-8

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide

Cat. No. B2640709
CAS RN: 1797361-48-8
M. Wt: 286.379
InChI Key: FWPSHEKRYAWFPA-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide, also known as CP-945,598, is a compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has been studied for its potential applications in various research fields, including neuroscience, immunology, and oncology. In neuroscience, N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has been shown to have analgesic effects in animal models of pain. In immunology, N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis. In oncology, N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has been studied for its potential to inhibit the growth of cancer cells.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide is a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation and pain. By blocking the CB2 receptor, N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide may have anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. In addition, N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has been investigated for its potential to modulate immune responses and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide has several advantages for lab experiments, including its selectivity for the CB2 receptor and its potential to modulate immune responses. However, N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide also has some limitations, including its relatively low potency and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research on N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide could focus on its potential applications in various disease models, including autoimmune diseases and cancer. In addition, further studies could investigate the optimal dosing and administration of N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide to maximize its therapeutic effects. Finally, future research could explore the potential of N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide as a tool for studying the CB2 receptor and its role in various physiological processes.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide can be synthesized through a multistep process starting with the reaction of 2-bromoethylamine hydrobromide with 2-pyridinecarboxaldehyde, followed by the reaction of the resulting imine with 1-cyano-1-cyclopropanecarboxylic acid. The final product is obtained through the reaction of the resulting ester with methylamine.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-2-ylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(14-6-4-5-9-18-14)20(3)10-15(21)19-16(2,11-17)13-7-8-13/h4-6,9,12-13H,7-8,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPSHEKRYAWFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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